

Ravidasvir Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Ravidasvir hydrochloride**, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.

Chemical Structure and Identifiers

Ravidasvir hydrochloride is a second-generation, orally active and selective inhibitor of the HCV NS5A protein.[1][2] Its chemical structure is detailed below:

Chemical Structure:

Table 1: Chemical Identifiers for Ravidasvir Hydrochloride

Identifier	Value	Source(s)
IUPAC Name	methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride	[3][4]
Synonyms	Ravidasvir dihydrochloride, PPI-668, Ravidasvir HCI [2][3]	
CAS Number	1303533-81-4 [2][3]	
Molecular Formula	C42H52Cl2N8O6	[2][3]
PubChem CID	71665718	[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Ravidasvir hydrochloride** is presented in Table 2. This data is essential for formulation development and experimental design.

Table 2: Physicochemical Properties of Ravidasvir Hydrochloride

Property	Value	Source(s)
Molecular Weight	835.8 g/mol	[3]
Appearance	Solid powder	[5]
Solubility	Soluble in DMSO.	[2]
Storage Conditions	Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).	[2]

Mechanism of Action and Antiviral Activity

Ravidasvir hydrochloride exerts its antiviral effect by targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex and plays a central role in viral RNA replication and virion assembly. By inhibiting NS5A, **Ravidasvir hydrochloride** effectively disrupts the viral life cycle.

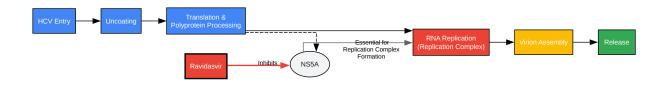
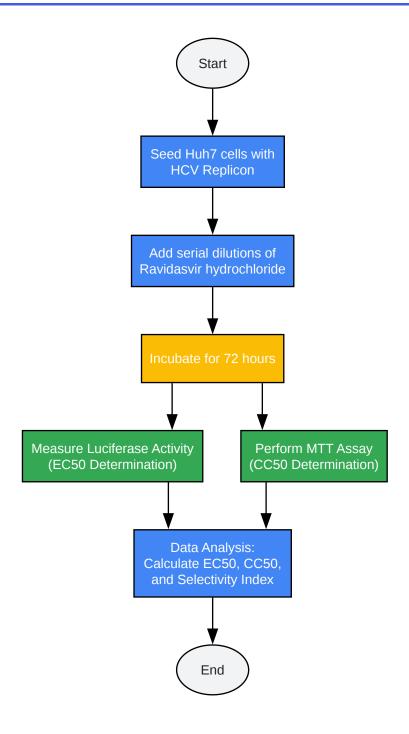

The potency of **Ravidasvir hydrochloride** against different HCV genotypes has been determined using in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in Table 3.

Table 3: In Vitro Antiviral Activity of **Ravidasvir Hydrochloride** against HCV Genotypes

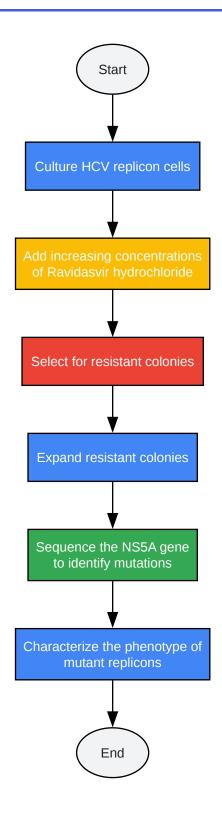
HCV Genotype	Replicon System	EC50 (nM)	Source(s)
1a	Huh7 cells	0.12	[6][7]
1b	Huh7 cells	0.01	[6][7]
3a	Huh7 cells	1.14	[6][7]

Signaling Pathways and Experimental Workflows


To visually represent the biological context and experimental procedures related to **Ravidasvir hydrochloride**, the following diagrams are provided.

Click to download full resolution via product page

Caption: Hepatitis C Virus (HCV) Replication Cycle and the Role of NS5A.



Click to download full resolution via product page

Caption: Experimental Workflow for In Vitro Antiviral and Cytotoxicity Assays.

Click to download full resolution via product page

Caption: Workflow for In Vitro Selection of Drug-Resistant HCV Replicons.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate reproducibility and further investigation.

HCV Replicon Assay for EC50 Determination (Luciferase Reporter)

This protocol describes the determination of the 50% effective concentration (EC50) of **Ravidasvir hydrochloride** using a luciferase-based HCV replicon assay.

Materials:

- Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418.
- Ravidasvir hydrochloride stock solution in DMSO.
- 96-well or 384-well plates.
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Cell Seeding:
 - Culture Huh-7 replicon cells in DMEM with necessary supplements.
 - Trypsinize, count, and adjust the cell density.
 - Seed the cells into 96-well or 384-well plates at an optimal density (e.g., 5,000-10,000 cells/well).[8]
 - Incubate for 24 hours at 37°C with 5% CO2.[8]
- Compound Addition:

- Prepare serial dilutions of Ravidasvir hydrochloride in DMSO.
- Add the diluted compound to the cells. Include a vehicle control (DMSO only).
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
- Luciferase Assay:
 - After incubation, equilibrate plates to room temperature.
 - Prepare and add the luciferase assay reagent to each well.
 - Incubate as per the manufacturer's instructions to allow for cell lysis and the luciferase reaction.
 - Measure the luminescence signal using a luminometer.[8]
- Data Analysis:
 - Normalize the luminescence data.
 - Plot the percentage of inhibition against the logarithm of the drug concentration and fit to a dose-response curve to determine the EC50 value.

MTT Cytotoxicity Assay for CC50 Determination

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of **Ravidasvir hydrochloride** using an MTT assay.

Materials:

- Huh-7 cells.
- DMEM with 10% FBS and antibiotics.
- Ravidasvir hydrochloride stock solution in DMSO.

- · 96-well plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- Microplate reader.

Procedure:

- · Cell Seeding:
 - Seed Huh-7 cells in a 96-well plate at a predetermined density and incubate overnight.
- Compound Addition:
 - Add serial dilutions of Ravidasvir hydrochloride to the cells. Include a vehicle control
 and a no-cell control.
- Incubation:
 - Incubate the plate for 72 hours at 37°C.
- MTT Addition and Incubation:
 - Add 10 μL of MTT solution to each well.[9]
 - Incubate for 4 hours at 37°C.[9]
- Solubilization:
 - Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[9]
 - Shake the plate for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the drug concentration and fit to a dose-response curve to determine the CC50 value.

In Vitro Resistance Selection

This protocol provides a general framework for the selection of HCV replicons with reduced susceptibility to **Ravidasvir hydrochloride**.

Procedure:

- · Long-term Culture:
 - Culture HCV replicon-harboring cells in the presence of a starting concentration of Ravidasvir hydrochloride (typically at or near the EC50 value).
- Dose Escalation:
 - Gradually increase the concentration of Ravidasvir hydrochloride in the culture medium as the cells begin to grow out.
- Isolation of Resistant Clones:
 - Isolate individual cell colonies that are able to proliferate at high concentrations of the inhibitor.
- · Genotypic Analysis:
 - Extract total RNA from the resistant cell clones.
 - Amplify the NS5A coding region by RT-PCR.
 - Sequence the amplified DNA to identify mutations.[10]
- Phenotypic Analysis:

- Introduce the identified mutations into a wild-type replicon construct.
- Perform a replicon assay to confirm the reduced susceptibility to Ravidasvir hydrochloride and to assess the replicative fitness of the mutant replicons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. texaschildrens.org [texaschildrens.org]
- 2. medkoo.com [medkoo.com]
- 3. Ravidasvir dihydrochloride | C42H52Cl2N8O6 | CID 71665718 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ravidasvir | C42H50N8O6 | CID 52918888 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ravidasvir hydrochloride | 1303533-81-4 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. hepcguidelines.org.au [hepcguidelines.org.au]
- To cite this document: BenchChem. [Ravidasvir Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610419#ravidasvir-hydrochloride-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com